![molecular formula C9H6INO4 B12857960 2-(Carboxy(hydroxy)methyl)-6-iodobenzo[d]oxazole](/img/structure/B12857960.png)
2-(Carboxy(hydroxy)methyl)-6-iodobenzo[d]oxazole
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Overview
Description
2-(Carboxy(hydroxy)methyl)-6-iodobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-6-iodobenzo[d]oxazole typically involves the cyclization of 2-aminophenol with appropriate reagents. One common method includes the reaction of 2-aminophenol with thiourea at elevated temperatures to form benzoxazole-2-thiol, which is then further reacted with methyl chloroacetate in methanol under reflux conditions .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic systems to enhance yield and efficiency. Metal catalysts, nanocatalysts, and ionic liquid catalysts are frequently used in these processes . The choice of catalyst and reaction conditions can significantly impact the overall efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Carboxy(hydroxy)methyl)-6-iodobenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted benzoxazole derivatives .
Scientific Research Applications
2-(Carboxy(hydroxy)methyl)-6-iodobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-6-iodobenzo[d]oxazole involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it can inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Oxazole: A five-membered heterocycle with one nitrogen and one oxygen atom.
Isoxazole: Similar to oxazole but with the nitrogen and oxygen atoms in different positions.
Thiazole: Contains a sulfur atom instead of oxygen.
Uniqueness
2-(Carboxy(hydroxy)methyl)-6-iodobenzo[d]oxazole is unique due to the presence of the iodine atom and the carboxy(hydroxy)methyl group. These functional groups confer distinct chemical properties and reactivity, making it valuable for specific applications that other benzoxazole derivatives may not be suitable for .
Properties
Molecular Formula |
C9H6INO4 |
---|---|
Molecular Weight |
319.05 g/mol |
IUPAC Name |
2-hydroxy-2-(6-iodo-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C9H6INO4/c10-4-1-2-5-6(3-4)15-8(11-5)7(12)9(13)14/h1-3,7,12H,(H,13,14) |
InChI Key |
ZLUJJTCXZAGMAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)OC(=N2)C(C(=O)O)O |
Origin of Product |
United States |
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